molecular formula C9H20Cl2N2 B13458615 4'-Methyl-1,3'-bipyrrolidine dihydrochloride

4'-Methyl-1,3'-bipyrrolidine dihydrochloride

Cat. No.: B13458615
M. Wt: 227.17 g/mol
InChI Key: BCRQYQFVCJTNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methyl-1,3’-bipyrrolidine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of bipyrrolidine, a bicyclic structure consisting of two pyrrolidine rings. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-1,3’-bipyrrolidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpyrrolidine with a suitable bipyrrolidine precursor in the presence of a strong acid like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of 4’-Methyl-1,3’-bipyrrolidine dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-1,3’-bipyrrolidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of the reduced amine derivatives.

    Substitution: Formation of substituted bipyrrolidine derivatives.

Scientific Research Applications

4’-Methyl-1,3’-bipyrrolidine dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methyl-1,3’-bipyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride
  • Pyrrolopyrazine derivatives
  • Pyrrolidine-2,5-diones

Uniqueness

4’-Methyl-1,3’-bipyrrolidine dihydrochloride is unique due to its specific bipyrrolidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different profile of reactivity and interaction with biological targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

3-methyl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-8-6-10-7-9(8)11-4-2-3-5-11;;/h8-10H,2-7H2,1H3;2*1H

InChI Key

BCRQYQFVCJTNGT-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1N2CCCC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.